N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a benzo[b]thiophene carboxamide moiety via a methylene linker. The 6-methoxy substituent on the triazolopyridazine ring likely modulates electronic properties and bioactivity by enhancing solubility and influencing hydrogen-bonding interactions . This compound belongs to a broader class of triazolopyridazine derivatives, which are widely explored for their antimicrobial, antiproliferative, and kinase inhibitory activities . Its synthesis may follow methodologies analogous to those reported for related triazolopyridazine systems, such as annulation of triazole rings onto azine precursors or functionalization of preformed triazolopyridazine scaffolds .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-23-15-7-6-13-18-19-14(21(13)20-15)9-17-16(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMFPFVUYQDUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4S3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- 6-Methoxy vs. 6-Methyl : The methoxy group in the target compound may enhance metabolic stability compared to the 6-methyl analog, which showed only moderate antimicrobial activity .
- Linker and Substituent Effects : Replacement of benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety (as in ) abolished thrombin inhibition but introduced antiproliferative effects, highlighting the critical role of substituent polarity and steric effects.
- Fluorine Incorporation : Fluorinated derivatives (e.g., ) exhibit enhanced kinase inhibition, suggesting that electron-withdrawing groups improve target binding.
Bioactivity and Therapeutic Potential
- Antiproliferative Effects: Ester derivatives of triazolopyridazine () showed selective activity against tumor cells, suggesting that the target compound’s benzo[b]thiophene moiety—a known pharmacophore in kinase inhibitors—may synergize with the triazolopyridazine core for enhanced cytotoxicity.
- Cytotoxicity vs. Specificity : Compound 24 () exhibited cytotoxicity but was less potent than adriamycin, underscoring the need for optimizing substituents to balance potency and selectivity.
Preparation Methods
Reaction Conditions and Optimization
A sealed pressure vessel charged with 2-chlorobenzaldehyde (1.0 equiv), mercaptoacetic acid (1.1 equiv), and 10–15% (w/w) aqueous potassium hydroxide is heated to 115–125°C under 15–25 psi for 3 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency. After cooling, the potassium salt of benzo[b]thiophene-2-carboxylic acid precipitates and is acidified with hydrochloric acid to yield the free acid (83–92% yield).
Key Parameters :
- Temperature: 115–125°C
- Pressure: 15–25 psi
- Catalyst: TBAB (0.5–1.0 mol%)
- Yield: 83–92%
Preparation of 6-Methoxy-Triazolo[4,3-b]Pyridazine-3-Methylamine
The triazolopyridazine core is constructed through annulation and functionalization steps.
Annulation of the Triazole Ring
Ethyl N-benzoyl glycinate derivatives undergo cyclization with hydrazine to form thetriazolo[4,3-b]pyridazine system. For example, ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate (1) is hydrolyzed with 1 M sodium hydroxide to yield carboxylic acid 3, which decarboxylates in ethanol to form 6-chloro-triazolo[4,3-b]pyridazin-3-yl benzamide (4).
Methoxy Group Introduction
The 6-chloro substituent is replaced with methoxy via nucleophilic aromatic substitution. Treatment of 6-chloro derivatives with sodium methoxide in methanol at reflux (65–70°C) for 6–8 hours affords 6-methoxy-triazolo[4,3-b]pyridazine.
Methylamine Linker Installation
The methylamine side chain is introduced by reducing a glycinate ester intermediate. For instance, ethyl N-benzoyl-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)glycinate is treated with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to RT, yielding the corresponding methylamine.
Representative Reaction :
$$
\text{Ethyl glycinate derivative} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{3-(Aminomethyl)-6-methoxy-triazolo[4,3-b]pyridazine}
$$
Amide Coupling Reaction
The final step involves coupling benzo[b]thiophene-2-carboxylic acid with the triazolopyridazine-methylamine.
Activation of Carboxylic Acid
The acid is activated using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt).
Coupling Conditions
A mixture of benzo[b]thiophene-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dimethylformamide (DMF) is stirred at RT for 10 minutes. The triazolopyridazine-methylamine (1.1 equiv) is added, and the reaction proceeds at RT for 12–18 hours. Purification via silica gel chromatography yields the target compound (65–75% yield).
Optimized Parameters :
- Activator: HATU
- Solvent: DMF
- Base: DIPEA
- Yield: 65–75%
Purification and Characterization
Crude product is purified using flash chromatography (ethyl acetate/hexane gradient) and recrystallized from ethanol/water. Structural confirmation is achieved via:
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.75 (s, 1H, triazole-H), 7.95–7.45 (m, 5H, aromatic-H), 4.85 (s, 2H, CH2), 3.90 (s, 3H, OCH3).
- Mass Spectrometry (MS) : m/z 396.1 [M+H]$$^+$$.
Challenges and Alternative Routes
- Regioselectivity in Triazole Formation : Cyclization conditions must be tightly controlled to avoid regioisomers.
- Amination Side Reactions : Over-reduction during LiAlH4 treatment may necessitate low-temperature protocols.
- Alternative Coupling Reagents : EDCI/HOBt may substitute HATU for cost-sensitive syntheses.
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